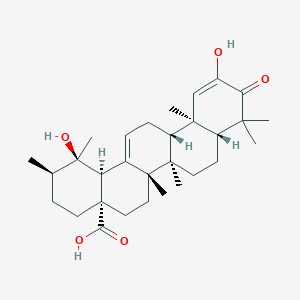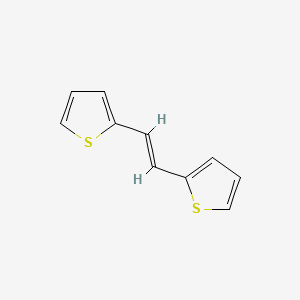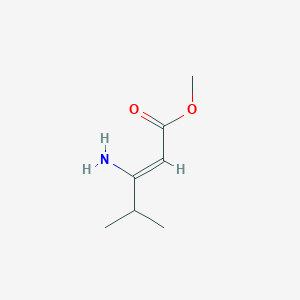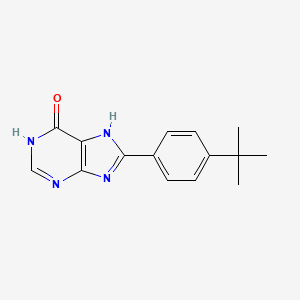
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI), commonly known as TETA, is a chemical compound used in various scientific research applications. TETA is a sulfur-containing organic compound that belongs to the class of thioether compounds. TETA has been extensively studied for its potential use in various fields, including pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of TETA is not fully understood. However, it is believed that TETA exerts its effects by modulating various signaling pathways in the body, including the NF-κB signaling pathway. TETA has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
TETA has been shown to exhibit various biochemical and physiological effects. TETA has been shown to exhibit antioxidant properties by scavenging free radicals in the body. TETA has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. TETA has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TETA has several advantages for use in lab experiments. TETA is a stable compound that can be easily synthesized and purified. TETA is also relatively inexpensive compared to other compounds used in scientific research. However, TETA has some limitations for use in lab experiments. TETA has low solubility in water, which can limit its use in aqueous solutions. TETA can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of TETA. TETA has potential use in the development of novel drugs for the treatment of various diseases. TETA can also be studied for its potential use in material science, including the development of new coatings and adhesives. Further studies are needed to fully understand the mechanism of action of TETA and its potential use in various fields.
Méthodes De Synthèse
TETA can be synthesized by the reaction of thiourea with epichlorohydrin in the presence of a base. The reaction results in the formation of a cyclic intermediate, which is then opened by the addition of a primary or secondary amine. The resulting product is TETA, which can be purified by various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
TETA has been extensively studied for its potential use in various scientific research applications. TETA has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. TETA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. TETA has also been studied for its potential use in agriculture as a plant growth regulator.
Propriétés
Numéro CAS |
120788-03-6 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
0 |
Synonymes |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

